3-Hydroxy-3-methylcyclobutanone

Description

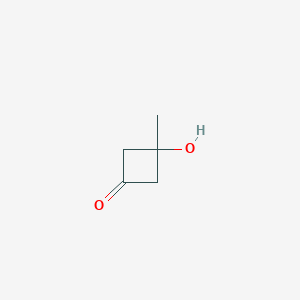

3-Hydroxy-3-methylcyclobutanone is a cyclic ketone featuring a four-membered cyclobutanone ring substituted with a hydroxyl (-OH) and a methyl (-CH₃) group at the third position. This compound combines the inherent ring strain of cyclobutanone (due to its 90° bond angles) with polar functional groups, influencing its reactivity, solubility, and stability.

Properties

Molecular Formula |

C5H8O2 |

|---|---|

Molecular Weight |

100.12 g/mol |

IUPAC Name |

3-hydroxy-3-methylcyclobutan-1-one |

InChI |

InChI=1S/C5H8O2/c1-5(7)2-4(6)3-5/h7H,2-3H2,1H3 |

InChI Key |

RMPZXVXUDJLPPQ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC(=O)C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-methylcyclobutanone can be achieved through several methods. One common approach involves the cyclization of suitable precursors under controlled conditions. For instance, the reaction of 3-methyl-2-buten-1-ol with a strong acid catalyst can lead to the formation of this compound. The reaction typically requires careful control of temperature and pH to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-methylcyclobutanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.

Substitution: Nucleophilic substitution reactions can occur with halogenating agents, leading to the formation of halogenated derivatives

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols .

Scientific Research Applications

3-Hydroxy-3-methylcyclobutanone has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

Industry: It is utilized in the production of specialty chemicals and materials, contributing to advancements in various industrial processes

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methylcyclobutanone involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclobutanone ring play crucial roles in its reactivity and interactions with other molecules. These interactions can lead to the formation of stable complexes or the initiation of specific biochemical pathways, depending on the context of its use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Linear Hydroxy Ketones: 3-Hydroxy-3-methyl-2-butanone

Key Differences :

- Structure: 3-Hydroxy-3-methyl-2-butanone (CAS 115-22-0) is a linear ketone with hydroxyl and methyl groups at the third carbon (IUPAC: 3-hydroxy-3-methylbutan-2-one), lacking the cyclic strain of cyclobutanone .

- Physical Properties :

- Reactivity: Cyclobutanone derivatives typically undergo ring-opening reactions under thermal or acidic conditions due to strain, whereas linear analogs like 3-hydroxy-3-methyl-2-butanone are more stable and participate in keto-enol tautomerism .

Amino-Substituted Cyclobutanones: 3-Amino-3-methylcyclobutanone Hydrochloride

Key Differences :

- Functional Groups: Replacing the hydroxyl group with an amino (-NH₂) group (CAS 2089255-22-9) alters polarity and reactivity. The amino group is basic, enabling salt formation (e.g., hydrochloride), whereas the hydroxyl group is acidic, favoring hydrogen bonding .

- Applications: Amino-substituted cyclobutanones are often intermediates in drug synthesis (e.g., protease inhibitors), while hydroxylated versions may serve as chiral building blocks or ligands in catalysis .

Other Cyclic Ketones: 2-Methylcyclohexanone

Key Differences :

- Ring Size: Cyclohexanone derivatives (six-membered ring) lack the strain of cyclobutanone, leading to higher thermal stability and slower reaction kinetics.

- Stereochemistry: Larger rings (e.g., cyclohexanone) exhibit chair conformations, whereas cyclobutanone’s planar structure limits conformational flexibility .

Biological Activity

3-Hydroxy-3-methylcyclobutanone (HMCB) is a cyclic ketone that has garnered attention in biochemical research due to its unique structural properties and potential biological applications. This article aims to explore the biological activity of HMCB, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula CHO and a molar mass of approximately 100.12 g/mol. The compound features a cyclobutane ring with a hydroxyl group, which contributes to its reactivity and potential interactions with biological macromolecules.

Synthesis

The synthesis of HMCB can be achieved through several methods, including:

- Cyclization reactions : Utilizing various precursors to form the cyclobutane structure.

- Functional group modifications : Introducing hydroxyl groups via reduction or substitution reactions.

These synthetic routes are optimized for yield and purity, allowing for detailed studies on the compound's biological effects.

HMCB's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. Its conformational rigidity allows it to act as a conformationally restricted analog of amino acids, influencing protein folding and function.

- Enzyme Interaction : HMCB has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting lipid metabolism.

- Cell Signaling : The compound may modulate signaling pathways by acting on G-protein coupled receptors (GPCRs), which play crucial roles in cellular communication.

Case Studies

-

Antioxidant Activity : A study demonstrated that HMCB exhibits significant antioxidant properties, scavenging free radicals effectively. This activity was assessed using various in vitro assays, including DPPH and ABTS radical scavenging tests.

Assay Type IC50 Value (µM) DPPH 25.4 ABTS 18.7 -

Antiproliferative Effects : Research indicated that HMCB possesses antiproliferative effects against human cancer cell lines. In vitro studies showed a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.

Cell Line IC50 Value (µM) HeLa (cervical cancer) 30.2 MCF-7 (breast cancer) 22.5

Toxicology and Safety Profile

While HMCB shows promising biological activities, its safety profile must be evaluated through toxicological studies. Preliminary assessments indicate low toxicity at therapeutic doses; however, further studies are necessary to fully understand its safety in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.